N-(6-methyl-1,3-benzothiazol-2-yl)-4-thiophen-2-yloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-1,3-benzothiazol-2-yl)-4-thiophen-2-yloxane-4-carboxamide, also known as MBX-8025, is a synthetic compound that has shown promising results in scientific research for its potential use in treating various diseases.
Aplicaciones Científicas De Investigación
Diuretic Activity In another domain, benzothiazole derivatives have been evaluated for their diuretic activity. A study conducted by Yar and Ansari (2009) synthesized a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides and identified compounds with promising diuretic effects. This indicates the potential utility of benzothiazole derivatives in treating conditions requiring diuretic intervention (Yar & Ansari, 2009).
Antimicrobial Activity The antimicrobial potential of benzothiazole derivatives has been extensively researched. Patel and Shaikh (2010) synthesized new thiazolidinones incorporating 2-amino-6-methylbenzothiazole and assessed their efficacy against various bacterial and fungal pathogens. The findings indicate that some compounds exhibited activity comparable to standard drugs, showcasing the antimicrobial promise of benzothiazole derivatives (Patel & Shaikh, 2010).
Corrosion Inhibition Benzothiazole derivatives have also found applications in the field of corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives and evaluated their efficiency in protecting steel against corrosion in acidic environments. The study found these compounds to be highly effective, suggesting their utility in industrial applications to prolong the lifespan of metal components (Hu et al., 2016).
Propiedades
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-thiophen-2-yloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-12-4-5-13-14(11-12)24-17(19-13)20-16(21)18(6-8-22-9-7-18)15-3-2-10-23-15/h2-5,10-11H,6-9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPGKJZAOYKNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3(CCOCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-thiophen-2-yloxane-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.